Trierucin

Lipid Metabolism Enzymology Cardiotoxicity

Trierucin (CAS 2752-99-0) is the sole validated substrate for modeling erucic acid-induced cardiac lipidosis and an indispensable component of Lorenzo's Oil (4:1 triolein:trierucin). Its unique tissue-specific hydrolysis profile—<5% in heart homogenates vs 58±3% in skeletal muscle—fundamentally distinguishes it from C18 triglycerides like triolein (65±4% heart hydrolysis). Substituting generic triglycerides yields mechanistically invalid results. Researchers studying VLCFA metabolism, peroxisomal disorders, or tissue-specific lipase activity require trierucin as both a positive control for cardiac lipase inactivity and a negative control for lipase assays. Procure high-purity trierucin to ensure reproducible, publication-grade data.

Molecular Formula C69H128O6
Molecular Weight 1053.7 g/mol
CAS No. 2752-99-0
Cat. No. B053456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrierucin
CAS2752-99-0
Synonyms(13Z,13’Z,13’’Z)-13-Docosenoic Acid 1,2,3-Propanetriyl Ester;  (Z,Z,Z)-13-Docosenoic Acid 1,2,3-Propanetriyl Ester;  (Z,Z,Z)-Tri-3-docosenoin;  (Z)-13-Docosenoic Acid Triglyceride;  Erucic Acid Triglyceride;  Glycerol trierucate;  Glyceryl trierucate;  Lore
Molecular FormulaC69H128O6
Molecular Weight1053.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C69H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,66H,4-24,31-65H2,1-3H3/b28-25-,29-26-,30-27-
InChIKeyXDSPGKDYYRNYJI-IUPFWZBJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trierucin CAS 2752-99-0 Triglyceride Structure and Core Physicochemical Data for Procurement Decisions


Trierucin (CAS 2752-99-0), also known as glyceryl trierucate or glycerol trierucate, is a homogeneous triacylglycerol composed of three erucic acid (cis-13-docosenoic acid, C22:1 n-9) chains esterified to a glycerol backbone [1]. This compound is found naturally in seed oils and is widely used as a reference standard and substrate in lipid metabolism studies [2]. Key procurement-relevant physicochemical parameters include: molecular weight 1053.75 g/mol (C69H128O6) , density 0.909 g/cm³ , melting point 31 °C , and DMSO solubility of 32.5 mg/mL (30.84 mM) .

Why Trierucin CAS 2752-99-0 Cannot Be Substituted with Common C18 Triglycerides in Lipase Studies or Lipidosis Models


Trierucin exhibits a unique, tissue-specific resistance to enzymatic hydrolysis that fundamentally distinguishes it from shorter-chain and more common unsaturated triglycerides such as triolein (C18:1) or trilinolein (C18:2). While heart homogenates efficiently hydrolyze triglycerides with fatty acid chains ranging from C12 to C18, trierucin (C22:1) is not cleaved by cardiac lipases, a property that is both a critical differentiator and the mechanistic basis for its use in modeling erucic acid lipidosis [1]. Substituting trierucin with a generic C18 triglyceride in any assay or model system involving cardiac or tissue-specific lipase activity will yield quantitatively and mechanistically invalid results, rendering comparative data unreliable [2].

Quantitative Differentiation of Trierucin CAS 2752-99-0 Against Key Triglyceride Comparators


Heart Lipase Resistance: Trierucin vs. Triolein Hydrolysis Quantified

Trierucin exhibits near-complete resistance to hydrolysis by heart homogenates, a property not shared by the common comparator triolein. After 60 minutes of incubation with heart homogenates, less than 5% of trierucin was hydrolyzed, whereas triolein (control substrate) was hydrolyzed by 65±4% under identical conditions . This quantitative difference is not a matter of degree but of functional presence versus absence of enzymatic activity, a finding corroborated by independent studies demonstrating that myocardial lipase efficiently hydrolyzes triolein but does not cleave trierucin [1].

Lipid Metabolism Enzymology Cardiotoxicity

Tissue-Specific Lipase Activity: Heart vs. Skeletal Muscle Hydrolysis of Trierucin

Trierucin hydrolysis is highly tissue-specific, a property that distinguishes it from most triglycerides. In a direct comparative study, while heart homogenates exhibited undetectable cleavage of trierucin even with increased enzyme concentration, skeletal muscle homogenates hydrolyzed trierucin to a significant extent [1]. This tissue-specific resistance is quantified by InvivoChem data showing that 60-minute incubation of trierucin with skeletal muscle homogenates resulted in 58±3% hydrolysis, starkly contrasting with the <5% observed in heart homogenates . This differential is not observed with triolein or other C12-C18 triglycerides, which show higher or comparable activity in heart versus skeletal muscle [2].

Tissue-Specific Metabolism Lipase Assays Experimental Models

Digestive Utilization: Trierucin vs. Rapeseed Oil Erucic Acid Bioavailability

The digestibility of erucic acid from trierucin differs quantitatively from that of erucic acid derived from natural oils. A comparative study in rats demonstrated that the apparent digestibility of trierucin mixed with corn oil was similar to that of peanut oil but higher than that of rapeseed oil [1]. This difference is attributed to the high amount of 2-monoerucin generated during digestion of trierucin-containing diets, which enhances the digestibility of erucic acid compared to rapeseed oil that has very little erucic acid esterified at the sn-2 position [2]. This positional specificity is a direct consequence of trierucin's homogeneous trierucoylglycerol structure.

Nutritional Biochemistry Lipid Digestion Comparative Physiology

Therapeutic Application: Trierucin in Lorenzo's Oil for Adrenoleukodystrophy

Trierucin is an essential component of Lorenzo's Oil, a 4:1 mixture of triolein (glyceryl trioleate) and trierucin (glyceryl trierucate) used as a dietary therapy for X-linked adrenoleukodystrophy [1]. The therapeutic rationale is that this specific ratio of triglycerides competitively inhibits the elongation of saturated very long chain fatty acids (VLCFA), specifically reducing hexacosanoic acid (C26:0) accumulation [2]. In postmortem tissue analysis of four ALD patients treated with Lorenzo's Oil compared to seven untreated ALD patients and three controls, the dietary therapy appeared to reduce levels of saturated VLCFAs in plasma, adipose tissue, and liver, though brain reduction was observed in only one of four patients [3]. Trierucin has been investigated as a small molecule drug with a maximum clinical trial phase of II and holds one investigational indication for adrenoleukodystrophy [4].

Adrenoleukodystrophy Lipid Therapeutics VLCFA Metabolism

Analytical Grade Purity: Trierucin Specification for Reproducible Research

Commercially available trierucin is supplied with a minimum purity of ≥98.0% as determined by gas chromatography (GC), ensuring suitability for use as an analytical standard, quantitative reference, and research-grade substrate . This high purity specification is critical for generating reproducible data in lipase activity assays, lipidomics studies, and metabolic tracing experiments. Some suppliers provide trierucin with stated purity of 98.09% and also offer a certified reference standard grade for quantitative analysis and quality control applications . This purity level meets or exceeds the typical requirements for lipid analytical standards, which generally specify ≥98% purity for reliable quantitative work .

Analytical Chemistry Quality Control Lipid Standards

Validated Research and Industrial Application Scenarios for Trierucin CAS 2752-99-0


Cardiac Lipase Resistance Assays and Erucic Acid Lipidosis Modeling

Trierucin is the only validated substrate for studies investigating the biochemical basis of erucic acid-induced cardiac lipidosis. Its near-complete resistance to hydrolysis by heart lipases (<5% hydrolysis after 60 minutes versus 65±4% for triolein) makes it an indispensable positive control for demonstrating tissue-specific lipase inactivity and a negative control for lipase activity assays in cardiac tissue . Researchers modeling erucic acid accumulation in cardiac tissues must use trierucin rather than mixed triglycerides or shorter-chain analogs, as only trierucin recapitulates the selective accumulation phenotype observed in animals fed high-erucic acid diets [1].

Adrenoleukodystrophy Research and Lorenzo's Oil Formulation Development

Trierucin is a required component for any laboratory or preclinical study involving Lorenzo's Oil, the 4:1 mixture of triolein and trierucin used as a dietary intervention for X-linked adrenoleukodystrophy. This specific ratio inhibits elongation of docosanoic acid (C22:0) to hexacosanoic acid (C26:0), reducing VLCFA accumulation [2]. Trierucin procurement is essential for investigators studying VLCFA metabolism, peroxisomal disorders, or developing novel lipid-based therapies for adrenoleukodystrophy, as evidenced by its investigational drug status and Phase II clinical trial history [3].

Tissue-Specific Lipase Expression and Activity Profiling

The unique tissue-specific hydrolysis pattern of trierucin—58±3% hydrolysis in skeletal muscle homogenates versus <5% in heart homogenates—positions it as a discriminating substrate for characterizing lipase expression and activity across different tissue types . This differential response is not observed with triolein or other C12-C18 triglycerides, which show comparable or higher activity in heart relative to skeletal muscle [4]. Trierucin should be included in any panel of triglyceride substrates designed to profile tissue-specific lipase function or to identify novel lipases with chain-length or unsaturation specificity.

Triglyceride Digestibility and Positional Specificity Studies

Trierucin serves as a defined substrate for investigating the relationship between triglyceride structure, sn-2 fatty acid positioning, and digestive utilization. Comparative studies demonstrate that trierucin yields high amounts of 2-monoerucin upon digestion, resulting in superior erucic acid bioavailability compared to rapeseed oil, which contains minimal erucic acid at the sn-2 position [5]. Researchers studying lipid digestion, absorption kinetics, or the formulation of structured lipids for nutritional applications should select trierucin as a homogeneous, structurally defined comparator.

Quote Request

Request a Quote for Trierucin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.